molecular formula C14H16O4 B12097493 Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B12097493
M. Wt: 248.27 g/mol
InChI Key: XCORKASNGYCRCW-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes .

Biological Activity

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is a naphthalene derivative notable for its diverse biological activities. This compound is characterized by a unique chemical structure that includes two methoxy groups and a carboxylate functional group, contributing to its potential pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}O5_{5}
  • Molar Mass : Approximately 248.27 g/mol
  • Functional Groups : Methoxy groups at positions 5 and 6, and a carboxylate group at position 1.

The structural complexity of this compound enhances its solubility and reactivity compared to simpler naphthalene derivatives.

Biological Activities

This compound exhibits several biological activities:

  • Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains. Its activity is comparable to other naphthalene derivatives which have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Similar compounds in the naphthalene class have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction studies show that the compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : It may influence cell signaling pathways that regulate inflammation and immune responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 3,4-dihydronaphthalene-1-carboxylateC12_{12}H14_{14}O2_{2}Lacks methoxy groups; simpler structure
Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylateC14_{14}H16_{16}O5_{5}Contains hydroxyl group; enhanced antioxidant activity

This table highlights how modifications in functional groups can significantly alter the biological activity of naphthalene derivatives.

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities of this compound:

  • Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines.
  • Antimicrobial Testing : A study evaluated its efficacy against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it had moderate antibacterial activity with MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3

InChI Key

XCORKASNGYCRCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC

Origin of Product

United States

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